EGFR Kinase Inhibition: 5-Methoxy Derivative vs. Benzyl Analog
A derivative of 5-Methoxyquinazolin-4-amine, N-(3-bromophenyl)-5-methoxyquinazolin-4-amine, exhibits an IC50 of 139 nM against the Epidermal Growth Factor Receptor (EGFR) kinase [1]. This is 35-fold more potent than the structurally similar N-benzyl-5-methoxyquinazolin-4-amine (IC50 = 4900 nM) [2], highlighting the critical role of the 4-anilino substituent in achieving potent EGFR inhibition when combined with the 5-methoxy core.
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 139 nM (for derivative N-(3-bromophenyl)-5-methoxyquinazolin-4-amine) |
| Comparator Or Baseline | 4900 nM (for derivative N-benzyl-5-methoxyquinazolin-4-amine) |
| Quantified Difference | 35-fold difference |
| Conditions | In vitro kinase assay measuring transfer of [gamma-32P] terminal phosphate, human EGFR |
Why This Matters
This data establishes the 5-methoxyquinazoline core as a high-potency starting point for EGFR inhibitor development, with specific N-substitution patterns providing tunable activity.
- [1] BindingDB. (2005). BDBM3292: N-(3-bromophenyl)-5-methoxyquinazolin-4-amine. BindingDB Database. View Source
- [2] BindingDB. (2005). BDBM3277: N-benzyl-5-methoxyquinazolin-4-amine. BindingDB Database. View Source
